Ac-RYYRIK-K-(NH2)-YRFB

Description

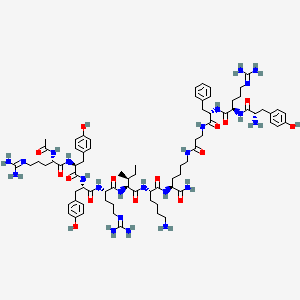

Ac-RYYRIK-K-(NH2)-YRFB is a synthetic opioid peptide derivative designed to target μ-opioid receptors (MOP) and nociceptin receptors (NOP). Structurally, it incorporates the N-terminal sequence Ac-RYYRIK, a lysine residue with a C-terminal amidation (K-(NH2)), and the YRFB (Tyr-D-Arg-Phe-βAla-NH2) motif, a modified opioid peptide known for μ-receptor selectivity . Key pharmacological data include:

- μ-Opioid Receptor Affinity: IC₅₀ = 2.76 nM (competitive binding assay) .

- NOP Receptor Activity: IC₅₀ = 0.789 nM, indicating potent inhibitory activity .

This compound exemplifies strategies to enhance receptor specificity and metabolic stability through amino acid substitutions and structural modifications.

Properties

Molecular Formula |

C77H117N23O15 |

|---|---|

Molecular Weight |

1604.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-amino-N-[(2S)-1-amino-6-[3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-1-oxohexan-2-yl]hexanamide |

InChI |

InChI=1S/C77H117N23O15/c1-4-45(2)64(100-71(112)59(21-14-39-91-77(85)86)95-72(113)61(43-49-24-30-52(103)31-25-49)99-73(114)62(44-50-26-32-53(104)33-27-50)98-68(109)56(92-46(3)101)19-12-37-89-75(81)82)74(115)96-57(18-8-10-35-78)69(110)93-55(65(80)106)17-9-11-36-87-63(105)34-40-88-67(108)60(42-47-15-6-5-7-16-47)97-70(111)58(20-13-38-90-76(83)84)94-66(107)54(79)41-48-22-28-51(102)29-23-48/h5-7,15-16,22-33,45,54-62,64,102-104H,4,8-14,17-21,34-44,78-79H2,1-3H3,(H2,80,106)(H,87,105)(H,88,108)(H,92,101)(H,93,110)(H,94,107)(H,95,113)(H,96,115)(H,97,111)(H,98,109)(H,99,114)(H,100,112)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)/t45-,54-,55-,56-,57-,58+,59-,60-,61-,62-,64-/m0/s1 |

InChI Key |

XLFHOYFYEWSAKV-OKFGKCNJSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCNC(=O)CCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCNC(=O)CCNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCN=C(N)N)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Opioid Peptides

YRFB and Its Analogs

YRFB (Tyr-D-Arg-Phe-βAla-NH2)

- μ-Receptor Affinity : IC₅₀ = 1.18 nM .

- Key Modifications :

- Phe3 → Dmp3 ([Dmp³]YRFB, Compound 22) :

- 5-fold increase in μ-receptor affinity (vs. YRFB) with retained selectivity.

- In vivo analgesic activity: 40–70× more potent than morphine in mice .

- Tyr1 → Dmp1 ([Dmp¹]YRFB, Compound 24) :

- 15-fold improved μ-receptor selectivity over δ-receptors.

- Slightly reduced potency in guinea pig ileum (GPI) and mouse vas deferens (MVD) assays .

Ac-RYYRIK-K-(NH2)-YAFGYPS

Dmt-Substituted Analogs

[Dmt¹]YRFB

- Effect of Dmt (2',6'-dimethyltyrosine) :

[Dmt¹]Enkephalin

NOP-Targeting Analogs

Ac-RYYRIKGGGK(NH2)YRFB

- NOP Receptor Activity: IC₅₀ = 0.0803 nM, outperforming this compound (IC₅₀ = 0.789 nM) .

- Structural Insight: The GGGS linker may improve conformational flexibility, enhancing NOP binding.

Quantitative Comparison of Key Compounds

Key Findings and Implications

Amino Acid Substitutions: Dmp (2',6'-dimethylphenylalanine) at Phe3 or Tyr1 optimizes μ-receptor affinity and selectivity, while Dmt improves stability at the cost of selectivity . The YRFB motif is critical for μ-receptor engagement, whereas C-terminal extensions (e.g., YAFGYPS) can shift potency .

Dual Receptor Activity: this compound exhibits balanced μ/NOP activity, unlike analogs with GGGS linkers that favor NOP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.